Cas no 89-50-9 (2-(ethylamino)benzoic acid)
2-(ethylamino)benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid,2-(ethylamino)-
- 2-(Ethylamino)benzoic acid
- Benzoic acid, 2-(ethylamino)-
- SMR000528165
- 9UPT2LGS5L
- EINECS 201-912-3
- 2-(Ethylamino)benzoic acid #
- CHEMBL1451886
- 89-50-9
- SCHEMBL184136
- NSC16162
- E79662
- F0436-0020
- Anthranilic acid, N-ethyl-
- UNII-9UPT2LGS5L
- HMS2269D05
- NSC-16162
- BDBM50535053
- NCGC00246752-01
- n-ethyl-o-aminobenzoic acid
- NSC 16162
- EN300-146581
- DTXSID5058989
- LS-11341
- N-ethyl anthranilic acid
- Oprea1_837094
- NS00039332
- N-Ethylanthranilic acid
- MFCD00020248
- MLS000737796
- AKOS002664912
- 2-(Ethylamino)benzoicacid
- 2-ethylaminobenzoic acid
- STK421957
- DTXCID3048657
- 2-(ethylamino)benzoic acid
-
- MDL: MFCD00020248
- Inchi: 1S/C9H11NO2/c1-2-10-8-6-4-3-5-7(8)9(11)12/h3-6,10H,2H2,1H3,(H,11,12)
- InChI Key: SPEGUNZOHLFGCL-UHFFFAOYSA-N
- SMILES: OC(C1C=CC=CC=1NCC)=O
Computed Properties
- Exact Mass: 165.079
- Monoisotopic Mass: 165.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 49.3A^2
Experimental Properties
- Density: 1.197
- Boiling Point: 322.8°C at 760 mmHg
- Flash Point: 149°C
- Refractive Index: 1.603
2-(ethylamino)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 135205-1g |
2-(Ethylamino)benzoic acid, 95%+ |
89-50-9 | 95% | 1g |
$436.00 | 2023-09-10 | |
| Matrix Scientific | 135205-2.500g |
2-(Ethylamino)benzoic acid, 95%+ |
89-50-9 | 95% | 2.500g |
$953.00 | 2023-09-10 | |
| Matrix Scientific | 135205-5g |
2-(Ethylamino)benzoic acid, 95%+ |
89-50-9 | 95% | 5g |
$1442.00 | 2023-09-10 | |
| TRC | E182651-100mg |
2-(Ethylamino)benzoic Acid |
89-50-9 | 100mg |
$ 115.00 | 2022-04-29 | ||
| TRC | E182651-500mg |
2-(Ethylamino)benzoic Acid |
89-50-9 | 500mg |
$ 475.00 | 2022-04-29 | ||
| TRC | E182651-1g |
2-(Ethylamino)benzoic Acid |
89-50-9 | 1g |
$ 730.00 | 2022-04-29 | ||
| Enamine | EN300-146581-0.05g |
2-(ethylamino)benzoic acid |
89-50-9 | 0.05g |
$563.0 | 2023-07-08 | ||
| Enamine | EN300-146581-0.1g |
2-(ethylamino)benzoic acid |
89-50-9 | 0.1g |
$591.0 | 2023-07-08 | ||
| Enamine | EN300-146581-0.25g |
2-(ethylamino)benzoic acid |
89-50-9 | 0.25g |
$617.0 | 2023-07-08 | ||
| Enamine | EN300-146581-0.5g |
2-(ethylamino)benzoic acid |
89-50-9 | 0.5g |
$645.0 | 2023-07-08 |
2-(ethylamino)benzoic acid Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 2-(ethylamino)benzoic acid
Recent Advances in the Study of 2-(Ethylamino)benzoic Acid (CAS 89-50-9): A Comprehensive Research Brief
2-(Ethylamino)benzoic acid (CAS 89-50-9) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug development, particularly due to its structural properties and biological activity. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and therapeutic potential.
A recent study published in the Journal of Medicinal Chemistry (2023) investigated the synthesis and optimization of 2-(ethylamino)benzoic acid derivatives for enhanced bioavailability. The research team employed a combination of computational modeling and experimental synthesis to identify key structural modifications that improve the compound's solubility and metabolic stability. Their findings suggest that specific substitutions on the benzoic acid ring can significantly enhance its pharmacokinetic profile, making it a promising candidate for further drug development.
In another groundbreaking study, researchers explored the anti-inflammatory properties of 2-(ethylamino)benzoic acid. Using in vitro and in vivo models, the team demonstrated that the compound effectively inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This effect was attributed to the compound's ability to modulate the NF-κB signaling pathway, a critical regulator of inflammatory responses. These findings highlight the potential of 2-(ethylamino)benzoic acid as a novel anti-inflammatory agent, particularly for chronic inflammatory conditions.
Further investigations into the compound's mechanism of action revealed its interaction with specific protein targets. A 2024 study published in Bioorganic & Medicinal Chemistry Letters utilized X-ray crystallography and molecular docking simulations to elucidate the binding mode of 2-(ethylamino)benzoic acid with cyclooxygenase-2 (COX-2). The results indicated that the compound acts as a competitive inhibitor, occupying the active site of COX-2 and preventing the binding of arachidonic acid. This discovery provides a molecular basis for its observed anti-inflammatory effects and opens new avenues for the design of more potent COX-2 inhibitors.
Beyond its anti-inflammatory properties, 2-(ethylamino)benzoic acid has also shown promise in oncology research. A recent preclinical study evaluated its efficacy against various cancer cell lines, including breast, lung, and colon cancer. The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable safety profile. Mechanistic studies revealed that it induces apoptosis via the mitochondrial pathway, characterized by caspase activation and cytochrome c release. These findings position 2-(ethylamino)benzoic acid as a potential lead compound for anticancer drug development.
In conclusion, the latest research on 2-(ethylamino)benzoic acid (CAS 89-50-9) underscores its multifaceted pharmacological potential. From its anti-inflammatory and anticancer properties to its optimized pharmacokinetic profile, this compound represents a valuable scaffold for future drug discovery efforts. Continued research into its mechanism of action and structural optimization will be crucial for translating these findings into clinical applications.
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